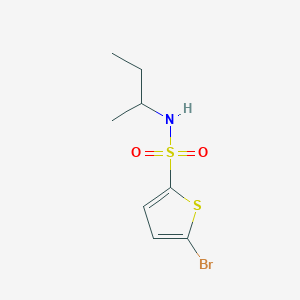![molecular formula C26H28ClN3O4S B296912 N-(sec-butyl)-2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide](/img/structure/B296912.png)
N-(sec-butyl)-2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-butyl)-2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide is a chemical compound that belongs to the class of benzamides. It has gained significant attention in the scientific community due to its potential applications in research.
Aplicaciones Científicas De Investigación
N-(sec-butyl)-2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of the proteasome, a cellular complex that plays a crucial role in protein degradation. This inhibition can lead to the accumulation of misfolded and damaged proteins, which can trigger cell death. Therefore, N-(sec-butyl)-2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide has been used as a tool to study the role of the proteasome in various cellular processes, including cell cycle regulation, apoptosis, and protein quality control.
Mecanismo De Acción
N-(sec-butyl)-2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide inhibits the activity of the proteasome by binding to its catalytic subunits. This binding interferes with the normal function of the proteasome, leading to the accumulation of misfolded and damaged proteins. This, in turn, triggers a cascade of cellular events that ultimately leads to cell death.
Biochemical and physiological effects:
N-(sec-butyl)-2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide has been shown to have a significant impact on cellular processes. It has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, N-(sec-butyl)-2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(sec-butyl)-2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of the proteasome, making it a valuable tool for studying the role of the proteasome in cellular processes. Additionally, it has been shown to have low toxicity in vitro, making it a safe compound to use in lab experiments. However, N-(sec-butyl)-2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide has limitations in terms of its solubility and stability, which can affect its efficacy in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-(sec-butyl)-2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide. One potential direction is the development of more potent and selective proteasome inhibitors based on the structure of N-(sec-butyl)-2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide. Another potential direction is the study of the role of the proteasome in various diseases, including cancer and inflammatory diseases. Additionally, the development of new drug delivery systems for N-(sec-butyl)-2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide could improve its solubility and stability, making it more effective for lab experiments and potential clinical applications.
Conclusion:
N-(sec-butyl)-2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide is a valuable compound for scientific research due to its potential applications in the study of the proteasome and its impact on cellular processes. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research into N-(sec-butyl)-2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide could lead to the development of new treatments for various diseases and a better understanding of cellular processes.
Métodos De Síntesis
N-(sec-butyl)-2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide can be synthesized using a multistep process. The first step involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with aniline to form 3-chloro-4-methylbenzenesulfonanilide. This compound is then reacted with N-(sec-butyl) anthranilic acid to form N-(sec-butyl)-2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide.
Propiedades
Fórmula molecular |
C26H28ClN3O4S |
|---|---|
Peso molecular |
514 g/mol |
Nombre IUPAC |
N-butan-2-yl-2-[[2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]benzamide |
InChI |
InChI=1S/C26H28ClN3O4S/c1-4-19(3)28-26(32)23-10-5-6-11-24(23)29-25(31)17-30(21-9-7-8-20(27)16-21)35(33,34)22-14-12-18(2)13-15-22/h5-16,19H,4,17H2,1-3H3,(H,28,32)(H,29,31) |
Clave InChI |
JONGQIKIBBGNRN-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C |
SMILES canónico |
CCC(C)NC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(5-chloro-2-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B296830.png)
![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-4-ethoxybenzenesulfonamide](/img/structure/B296832.png)
![2-({[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B296833.png)
![2,3-dichloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B296834.png)
![2-[({2-methoxy[(4-methoxyphenyl)sulfonyl]anilino}acetyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B296835.png)

![N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B296837.png)
![N-isobutyl-2-({[4-methoxy(methylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B296842.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-iodo-2-methylphenyl)benzamide](/img/structure/B296845.png)
![N-(3-ethoxypropyl)-2-{[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B296847.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B296849.png)
![2-[({4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-isobutylbenzamide](/img/structure/B296850.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-fluoro-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B296853.png)